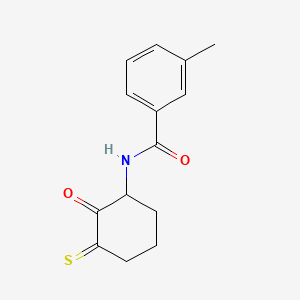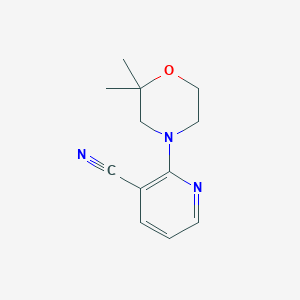
2-(2,2-Dimethylmorpholino)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethylmorpholino)nicotinonitrile is a chemical compound with the molecular formula C12H15N3O It is a derivative of nicotinonitrile, featuring a morpholine ring substituted with two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylmorpholino)nicotinonitrile typically involves the reaction of morpholine with 3-cyano-2-fluoropyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction Setup: Morpholine and 3-cyano-2-fluoropyridine are mixed in a suitable solvent, such as ethanol or acetonitrile.
Reaction Conditions: The mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours.
Product Isolation: After the reaction is complete, the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification methods. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced analytical techniques to monitor the reaction progress and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dimethylmorpholino)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The nitrile group in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives such as oxides or hydroxylated products.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives where the nitrile group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dimethylmorpholino)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2,2-Dimethylmorpholino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. Additionally, the morpholine ring can interact with various receptors and enzymes, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinonitrile: A simpler derivative with a nitrile group attached to a pyridine ring.
2-Morpholinonicotinonitrile: A related compound with a morpholine ring but without the dimethyl substitution.
3-Cyano-2-fluoropyridine: A precursor used in the synthesis of 2-(2,2-Dimethylmorpholino)nicotinonitrile.
Uniqueness
This compound is unique due to the presence of the dimethyl-substituted morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H15N3O |
|---|---|
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
2-(2,2-dimethylmorpholin-4-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H15N3O/c1-12(2)9-15(6-7-16-12)11-10(8-13)4-3-5-14-11/h3-5H,6-7,9H2,1-2H3 |
InChI-Schlüssel |
CWDJHERFSWMSIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CCO1)C2=C(C=CC=N2)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate](/img/structure/B14915822.png)
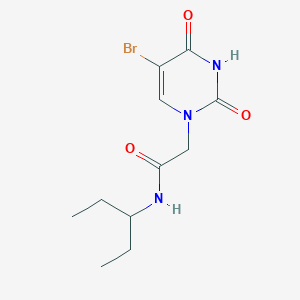
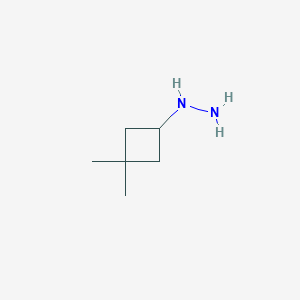
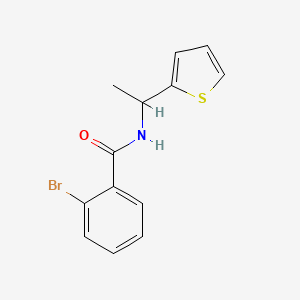
![4-Bromobenzaldehyde [4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B14915859.png)
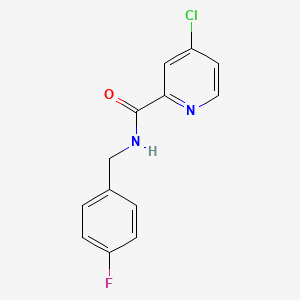
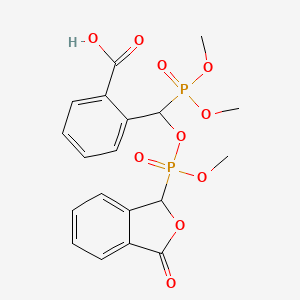
![Methyl 3-(2'-(diphenylphosphanyl)-4-fluoro-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915870.png)
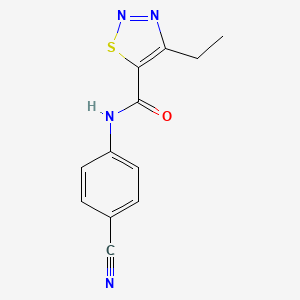
![(3E)-7-chloro-3-[(dimethylamino)methylidene]-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B14915886.png)
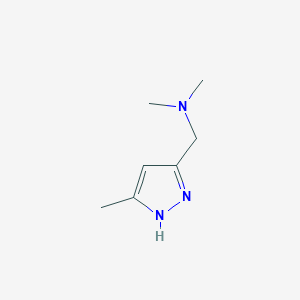
![3-(3-chlorophenyl)-N-[4-(propan-2-yl)benzyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14915899.png)

